molecular formula C9H20ClNO B1485251 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride CAS No. 2098089-61-1

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride

Cat. No.: B1485251
CAS No.: 2098089-61-1
M. Wt: 193.71 g/mol
InChI Key: ZANCDMTYIHFJRE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride is a chemical compound with a unique structure that includes a dimethyl group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride typically involves the reaction of 2,2-dimethyl-3-(oxolan-3-yl)propan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
  • 2,2-Dimethyl-3-(oxolan-4-yl)propan-1-amine hydrochloride

Comparison: Compared to similar compounds, 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride may exhibit unique properties due to the position of the oxolane ring and the presence of the dimethyl group.

Properties

IUPAC Name

2,2-dimethyl-3-(oxolan-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,7-10)5-8-3-4-11-6-8;/h8H,3-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANCDMTYIHFJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride
Reactant of Route 2
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride
Reactant of Route 3
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride
Reactant of Route 4
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride
Reactant of Route 5
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride
Reactant of Route 6
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride

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